molecular formula C16H19ClN4O3 B2926551 5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 956961-80-1

5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2926551
CAS No.: 956961-80-1
M. Wt: 350.8
InChI Key: BPASIUQQUNZOQU-UHFFFAOYSA-N
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Description

This compound is an organic molecule with a complex structure . It has a molecular weight of 368.84 . It is used as an intermediate in the synthesis of other compounds .


Synthesis Analysis

The synthesis of this compound has been reported . It involves the use of 4-methoxybenzyl chloride and other reagents in a series of chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxamide group . It also contains a methoxy group and a benzyl group .


Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its functional groups. For example, the methoxy group can be involved in etherification reactions.


Physical and Chemical Properties Analysis

This compound is a white crystalline powder with a melting point of 162-164°C. It has the ability to form strong covalent bonds with other molecules, act as a catalyst, and serve as a substrate for various enzymes.

Scientific Research Applications

Synthesis and Characterization

This compound is involved in the synthesis of novel derivatives with potential biological activities. For instance, the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides has been reported, where the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol was utilized. These compounds were characterized for their structural properties and screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the compound's role in developing potential anticancer agents (Hassan, Hafez, & Osman, 2014).

Antimicrobial and Anti-inflammatory Applications

Research has also extended into the synthesis of novel derivatives for antimicrobial and anti-inflammatory purposes. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized. These compounds showed significant cyclooxygenase inhibition (COX-1/COX-2) and displayed notable analgesic and anti-inflammatory activities, illustrating the therapeutic potential of derivatives in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cytotoxic Activity Against Cancer Cells

Further investigations have synthesized novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, exploring their cytotoxic activities against various human cancer cell lines. These studies aim to understand the structure-activity relationships better and develop more effective anticancer drugs (Hassan, Hafez, Osman, & Ali, 2015).

Safety and Hazards

The safety data sheet for a similar compound, 4-methoxybenzyl chloride, indicates that it is hazardous, causing skin corrosion and serious eye damage . It is recommended to handle this compound with appropriate protective equipment .

Properties

IUPAC Name

5-chloro-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O3/c1-10-14(15(17)21(2)20-10)16(23)19-9-13(22)18-8-11-4-6-12(24-3)7-5-11/h4-7H,8-9H2,1-3H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPASIUQQUNZOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NCC(=O)NCC2=CC=C(C=C2)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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